molecular formula C13H12ClN3 B13100625 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B13100625
M. Wt: 245.71 g/mol
InChI Key: QBSQTIWOBDGSOG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a chemical compound based on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, a core structure recognized in medicinal chemistry for its potential in anticancer drug discovery . This specific scaffold is considered a relatively unexplored chemical space for developing molecularly-targeted therapeutics . Compounds featuring this core structure, particularly with 2-phenyl substitutions like the 4-chlorophenyl group in this molecule, have been identified as promising hits in cytotoxicity screenings against aggressive disease models, demonstrating appreciable activity at micromolar concentrations . The design of such molecules often focuses on incorporating favorable hinge-binding substructures and basic groups, which are features known to contribute to cytotoxic activity . The broader class of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines has shown potential as inhibitors of key protein kinases, including the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical targets in oncology research . The core cyclopenta[d]pyrimidine structure is also a key component in several patented protein kinase inhibitors . This product is intended for research purposes to further investigate these mechanisms and applications. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human or veterinary use.

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C13H12ClN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17)

InChI Key

QBSQTIWOBDGSOG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and cyclopentanone.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide to form an intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization with guanidine hydrochloride under acidic conditions to form the cyclopenta[d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxo derivatives of the cyclopenta[d]pyrimidine core.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.

    Pharmacology: Studies have shown that the compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used as a molecular probe to study various biological pathways and mechanisms, particularly those involving protein kinases and other enzymes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table summarizes key analogues of the cyclopenta[d]pyrimidine core, highlighting substituent effects on properties:

Compound Name Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key Biological Activity Reference
N-(4-Chlorophenyl)-N-methyl-... (46) 4-Cl-C₆H₄, N-methyl 106.8–108.1 259.73 Microtubule disruption, cytotoxicity
N-(4-Methoxyphenyl)-N-methyl-... (43·HCl) 4-OCH₃-C₆H₄, N-methyl 224.1–225.9 275.75 (HCl salt) Tubulin inhibition (GI₅₀: nM range)
N-(4-Ethoxyphenyl)-N-methyl-... (44·HCl) 4-OCH₂CH₃-C₆H₄, N-methyl 228.0–229.2 289.80 (HCl salt) Antiproliferative activity
2-Chloro-N-methyl-... (CAS 76780-98-8) 2-Cl, N-methyl N/A 183.64 Lab reagent (95% purity)
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine None (parent structure) N/A 135.16 Sigma-1 receptor binding (low affinity)

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl group in compound 46 enhances cytotoxicity compared to unsubstituted analogues, likely due to increased lipophilicity and target binding .
  • Alkoxy Substituents (e.g., OCH₃, OCH₂CH₃): Methoxy and ethoxy groups improve water solubility (as HCl salts) and nanomolar-range GI₅₀ values in cancer cell lines .
  • non-methylated analogues) .
Antimitotic and Cytotoxic Activity
  • Tubulin Binding: Compounds with 4-methoxyphenyl (43·HCl) and 4-chlorophenyl (46) substituents inhibit microtubule assembly by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase .
  • Cytotoxicity: SRB assays reveal IC₅₀ values in the low micromolar range for compound 46 against MDA-MB-435 cells, surpassing ethoxy-substituted analogues (e.g., 44·HCl) .
Receptor Affinity
  • Sigma-1 Receptor Antagonism: While 2-(4-chlorophenyl)-...

Biological Activity

2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, also referred to by its CAS number 76780-97-7, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, including cytotoxicity, kinase inhibition, and structure-activity relationships (SAR), based on diverse research findings.

  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 76780-97-7

Cytotoxicity

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyrimidine derivatives showed growth inhibition rates of 75% to 84% at concentrations of 40 µg/mL across different cell lines, indicating a promising therapeutic potential against tumors .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedGrowth Inhibition (%)Concentration (µg/mL)
Compound ASGC-790184.140
Compound BA54978.540
Compound CHepG275.040

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases critical in cancer progression. Notably, it has shown activity against cyclin-dependent kinases (CDKs), which play pivotal roles in regulating the cell cycle and are often dysregulated in cancer . The inhibition of CDK pathways can lead to reduced proliferation of cancer cells, making this compound a candidate for further development as an anticancer agent.

Table 2: Inhibition of Kinases by Related Compounds

CompoundKinase TargetIC50 (µM)
Compound ACDK11.07 ± 0.22
Compound BALK0.61 ± 0.19
Compound CFGFR10.51 ± 0.13

Structure-Activity Relationships (SAR)

The SAR analysis of pyrimidine derivatives has revealed that substituents significantly influence biological activity. For example, compounds with electron-withdrawing groups like chlorophenyl showed enhanced inhibitory effects compared to those with electron-donating groups . The presence of halogen substituents was particularly noted to improve the efficacy against various kinases.

Case Studies

In a study focusing on the synthesis and evaluation of novel pyrimidine derivatives, compounds similar to the target compound were tested for their cytotoxicity against several human cancer cell lines. The findings highlighted that modifications to the phenyl ring led to variations in biological activity, reinforcing the importance of molecular structure in drug development.

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